molecular formula C22H16ClN3O3S B265300 1-(3-Chlorophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Chlorophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B265300
M. Wt: 437.9 g/mol
InChI Key: NTWSTYBGXHEPFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chlorophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, also known as CTMP, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic properties. CTMP belongs to the family of chromeno[2,3-c]pyrrole-3,9-dione derivatives, which have been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not fully understood, but several studies have suggested that it may act by inhibiting the activity of various enzymes and proteins involved in cancer cell proliferation, inflammation, and microbial growth. 1-(3-Chlorophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been reported to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression and are often overexpressed in cancer cells. 1-(3-Chlorophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines. Additionally, 1-(3-Chlorophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been reported to disrupt the cell membrane of bacteria, leading to their death.
Biochemical and Physiological Effects:
1-(3-Chlorophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been reported to exhibit several biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of cell migration and invasion. 1-(3-Chlorophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has also been shown to decrease the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, suggesting that it may possess antioxidant properties. Additionally, 1-(3-Chlorophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been reported to modulate the expression of various genes involved in cancer cell proliferation, inflammation, and microbial growth.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-(3-Chlorophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is its potent anti-cancer, anti-inflammatory, and anti-microbial activities, which make it a promising candidate for drug development. 1-(3-Chlorophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has also been reported to exhibit low toxicity towards normal cells, suggesting that it may have a favorable safety profile. However, one of the major limitations of 1-(3-Chlorophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is its poor solubility in water, which may limit its bioavailability and efficacy in vivo. Additionally, the mechanism of action of 1-(3-Chlorophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

Despite the limitations, 1-(3-Chlorophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has the potential to be developed as a novel therapeutic agent for the treatment of cancer, inflammation, and microbial infections. Future studies should focus on optimizing the synthesis of 1-(3-Chlorophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione to improve its purity and yield. Additionally, further studies are needed to elucidate the mechanism of action of 1-(3-Chlorophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione and its potential targets in cancer cells, inflammatory cells, and bacteria. Furthermore, studies should investigate the pharmacokinetic and pharmacodynamic properties of 1-(3-Chlorophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione to determine its efficacy and safety in vivo. Finally, future studies should explore the potential of 1-(3-Chlorophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione as a combination therapy with other anti-cancer, anti-inflammatory, or anti-microbial agents.

Synthesis Methods

The synthesis of 1-(3-Chlorophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves the reaction between 3-chlorobenzaldehyde and 5-ethyl-1,3,4-thiadiazol-2-amine in the presence of acetic acid. The resulting product is then subjected to a one-pot reaction with methyl acetoacetate and ammonium acetate to yield 1-(3-Chlorophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. The synthesis of 1-(3-Chlorophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been reported in several studies, and its purity and yield have been optimized using various techniques.

Scientific Research Applications

1-(3-Chlorophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been studied extensively for its potential therapeutic properties, including its anti-cancer, anti-inflammatory, and anti-microbial activities. Several studies have reported the cytotoxic effects of 1-(3-Chlorophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione against various cancer cell lines, including lung, breast, and liver cancer cells. 1-(3-Chlorophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, 1-(3-Chlorophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been reported to exhibit potent anti-microbial activity against various gram-positive and gram-negative bacteria.

properties

Product Name

1-(3-Chlorophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Molecular Formula

C22H16ClN3O3S

Molecular Weight

437.9 g/mol

IUPAC Name

1-(3-chlorophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H16ClN3O3S/c1-3-16-24-25-22(30-16)26-18(12-5-4-6-13(23)10-12)17-19(27)14-9-11(2)7-8-15(14)29-20(17)21(26)28/h4-10,18H,3H2,1-2H3

InChI Key

NTWSTYBGXHEPFM-UHFFFAOYSA-N

SMILES

CCC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)C)C5=CC(=CC=C5)Cl

Canonical SMILES

CCC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)C)C5=CC(=CC=C5)Cl

Origin of Product

United States

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